molecular formula C24H26N2S B2988407 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine CAS No. 312274-28-5

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine

Cat. No.: B2988407
CAS No.: 312274-28-5
M. Wt: 374.55
InChI Key: VZJTZCWBTUHXGL-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine ( 312274-28-5) is a specialized imidazolidine derivative of interest in organic and medicinal chemistry research. With the molecular formula C24H26N2S and a molecular weight of 374.54 g/mol, this compound is part of a class of saturated heterocycles featuring a cyclic aminal core, which are prevalent in numerous natural products and biologically active molecules . Imidazolidines serve as versatile building blocks and privileged scaffolds in drug discovery due to their presence in various pharmacologically active compounds . Researchers utilize such derivatives as chiral ligands, auxiliaries, and precursors to N-heterocyclic carbenes (NHCs) , which are valuable tools in asymmetric synthesis and homogeneous catalysis . The structure, characterized by two benzyl groups and a 4-(methylsulfanyl)phenyl substituent, contributes to its potential application in the development of new catalytic systems or as an intermediate in the synthesis of more complex molecules. Related imidazolidine structures have been shown to form well-defined three-dimensional architectures in the solid state, stabilized by various intermolecular interactions, which can be critical for crystallography and materials science studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-dibenzyl-2-(4-methylsulfanylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2S/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJTZCWBTUHXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine can be synthesized through a multi-step process involving the following key steps:

    Formation of Imidazolidine Ring: The imidazolidine ring can be formed by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of Benzyl Groups: The benzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of 4-(Methylsulfanyl)phenyl Group: The 4-(methylsulfanyl)phenyl group can be attached via a Friedel-Crafts alkylation reaction using 4-(methylsulfanyl)benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 1,3-dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine with halogenated analogs:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight log P<sup>a</sup> pKa<sup>b</sup> log MV<sup>c</sup> Key Applications
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine 4-(methylsulfanyl)phenyl C24H26N2S 374.55 ~2.8 (estimated) ~7.1 (estimated) ~2.3 (estimated) H2-receptor modulation, catalysis
1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine 2-chlorophenyl (+4-methyl) C24H25ClN2 376.92 3.2 6.8 2.5 Precursor for lanthanide complexes
1,3-Dibenzyl-2-(4-bromophenyl)imidazolidine 4-bromophenyl C23H23BrN2 407.35 3.5 6.5 2.7 Under investigation (supplier data)

<sup>a</sup>log P: Octanol/buffer partition coefficient (hydrophobicity). <sup>b</sup>pKa: Acid dissociation constant (electronic effects). <sup>c</sup>log MV: Molar volume of substituents (steric effects).

Key Observations:

  • This may improve H2-receptor binding compared to halogenated analogs .
  • Hydrophobicity : The bromo analog exhibits the highest log P (3.5), reflecting greater lipophilicity, while the methylsulfanyl derivative’s estimated log P (~2.8) suggests moderate hydrophobicity.
  • Steric Profile : The 4-methyl group in the chloro analog increases log MV (2.5), introducing steric hindrance absent in the unbranched methylsulfanyl derivative.

Biological Activity

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2S
  • Molecular Weight : 342.47 g/mol
  • Structural Features : The compound features an imidazolidine ring substituted with two benzyl groups and a methylsulfanyl group, contributing to its unique biological properties.

Synthesis

The synthesis of 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine typically involves the reaction of appropriate benzyl and methylsulfanyl-substituted precursors under controlled conditions. Various synthetic routes have been explored, emphasizing the need for optimizing yields and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazolidine compounds exhibit notable antimicrobial properties. For instance:

  • A study reported that various imidazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative tested .
  • The introduction of the methylsulfanyl group in 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine enhances its interaction with bacterial cell membranes, potentially increasing its efficacy against resistant strains .

Anticancer Activity

Recent investigations into the anticancer potential of imidazolidine derivatives have yielded promising results:

  • Compounds similar to 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine have shown cytotoxic effects against various cancer cell lines. For example, analogs were tested against human acute myeloid leukemia (AML) cells, demonstrating IC50 values as low as 2 µM .
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .

Antioxidant Activity

The antioxidant properties of imidazolidine derivatives are also noteworthy:

  • In vitro assays have indicated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

A summary of key studies investigating the biological activity of related imidazolidine compounds is presented below:

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant inhibition of bacterial growth at low concentrations.
AnticancerIC50 values as low as 2 µM against AML cells; apoptosis induction confirmed.
AntioxidantEffective free radical scavenging; potential for neuroprotection.

Q & A

Q. How can researchers screen the biological activity of this compound, particularly in neurodegenerative disease models?

  • The compound’s structural similarity to amyloid-β aggregation inhibitors (e.g., 1,3-dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine) suggests utility in α-synuclein aggregation assays. In vitro models involve incubating the compound with recombinant α-synuclein and monitoring fibril formation via thioflavin-T fluorescence. Dose-response curves (e.g., IC₅₀ values) and cytotoxicity assays (e.g., SH-SY5Y cell viability) should be performed to establish therapeutic windows .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during refinement of imidazolidine derivatives?

  • Discrepancies in thermal parameters or occupancy factors may arise from disorder or twinning. Use the SHELXL TWIN command for twinned data or PART instructions for disordered moieties. For high-resolution data, anisotropic displacement parameters (ADPs) improve accuracy, while low-resolution data may require isotropic refinement. Cross-validation with Hirshfeld surface analysis (e.g., using CrystalExplorer) can identify weak interactions missed during initial refinement .

Q. How do steric and electronic effects of the 4-(methylsulfanyl)phenyl group influence reactivity in catalytic applications?

  • The methylsulfanyl (SMe) group acts as a weak electron donor via resonance (+M effect), stabilizing intermediates in catalytic cycles. However, steric hindrance from the benzyl groups may limit substrate access to the imidazolidine core. Computational studies (e.g., DFT with Gaussian) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended .

Q. What methodologies address low yields in multi-step syntheses of substituted imidazolidines?

  • Low yields often stem from competing side reactions (e.g., over-alkylation). Strategies include:
  • Protecting groups : Temporarily shield reactive amines during benzylation.
  • Flow chemistry : Enhance heat/mass transfer for exothermic steps.
  • Catalytic optimization : Use palladium or copper catalysts for C–N coupling steps. A study on hydantoin derivatives achieved 92% yield by optimizing reaction time and solvent polarity .

Methodological Recommendations

  • For reproducibility : Document solvent purity, drying agents (e.g., molecular sieves), and exclusion of moisture/O₂ via Schlenk techniques .
  • For structural analysis : Combine SCXRD with solid-state NMR to resolve dynamic disorder in crystal lattices .

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